4,8,8-trimethyl-3-{3-oxo-3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propyl}-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one
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Overview
Description
4,8,8-Trimethyl-3-{3-oxo-3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propyl}-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,8-trimethyl-3-{3-oxo-3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propyl}-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the pyrano[3,2-g]chromen-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the piperazine moiety: This step involves the reaction of the intermediate with 4-(pyridin-4-ylmethyl)piperazine under appropriate conditions.
Final modifications:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,8,8-Trimethyl-3-{3-oxo-3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propyl}-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
4,8,8-Trimethyl-3-{3-oxo-3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propyl}-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or tool for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 4,8,8-trimethyl-3-{3-oxo-3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propyl}-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-β-ionone: A structurally related compound with similar functional groups.
2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl): Another related compound with a similar core structure.
Uniqueness
4,8,8-Trimethyl-3-{3-oxo-3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propyl}-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H33N3O4 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
2,2,6-trimethyl-7-[3-oxo-3-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propyl]-3,4-dihydropyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C28H33N3O4/c1-19-22(27(33)34-25-17-24-21(16-23(19)25)6-9-28(2,3)35-24)4-5-26(32)31-14-12-30(13-15-31)18-20-7-10-29-11-8-20/h7-8,10-11,16-17H,4-6,9,12-15,18H2,1-3H3 |
InChI Key |
XNFCLAHVKHDRSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CCC(OC3=C2)(C)C)CCC(=O)N4CCN(CC4)CC5=CC=NC=C5 |
Origin of Product |
United States |
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